Cas no 38937-66-5 (Suberoyl bis-hydroxamic acid)

Suberoyl bis-hydroxamic acid (SBHA) is a hydroxamic acid derivative known for its role as a histone deacetylase (HDAC) inhibitor. This compound exhibits chelating properties, enabling it to bind metal ions, which contributes to its biological activity. SBHA is widely utilized in biochemical and pharmacological research, particularly in studies investigating epigenetic regulation, cell differentiation, and apoptosis. Its ability to modulate gene expression by inhibiting HDACs makes it a valuable tool for exploring cancer therapeutics and other diseases linked to epigenetic dysregulation. The compound’s well-defined structure and consistent activity profile ensure reliability in experimental applications. SBHA is typically handled under controlled conditions due to its sensitivity to light and moisture.
Suberoyl bis-hydroxamic acid structure
Suberoyl bis-hydroxamic acid structure
Product Name:Suberoyl bis-hydroxamic acid
CAS No:38937-66-5
MF:C8H16N2O4
MW:204.223642349243
MDL:MFCD00192455
CID:303614
PubChem ID:24864150
Update Time:2025-10-28

Suberoyl bis-hydroxamic acid Chemical and Physical Properties

Names and Identifiers

    • Octanediamide,N1,N8-dihydroxy-
    • SuberoylBis-hydroxamicAcid
    • SBHA
    • Suberohydroxamic Acid
    • Suberoyl Bis-hydroxa
    • OCTANE-1,8-DIHYDROXAMIC ACID
    • N,N′-Dihydroxyoctanediamide
    • Suberoyl bis-hydroxamic acid
    • N1,N8-Dihydroxyoctanediamide
    • n,n'-dihydroxyoctanediamide
    • Suberic Bishydroxamate
    • Octanedioic acid bis-hydroxyamide
    • Suberoyl Bishydroxamic Acid
    • Suberodihydroxamic Acid
    • Suberoyl bis hydroxamic acid
    • Suberoic bis hydroxamic acid
    • Suberohydroxamic acid, 95%
    • hexane-1,6-dicarbohydroxamic acid
    • IDQPVOFTURLJPT-UHFFFAOYSA-N
    • IN1104
    • BDBM50115661
    • 2052AH
    • AKO
    • s5905
    • MDL: MFCD00192455
    • Inchi: 1S/C8H16N2O4/c11-7(9-13)5-3-1-2-4-6-8(12)10-14/h13-14H,1-6H2,(H,9,11)(H,10,12)
    • InChI Key: IDQPVOFTURLJPT-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCCC(NO)=O)NO

Computed Properties

  • Exact Mass: 204.11100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: -0.5
  • Topological Polar Surface Area: 98.7

Experimental Properties

  • Melting Point: 153-155 °C (lit.)
  • Solubility: H2O: soluble
  • PSA: 98.66000
  • LogP: 1.11960

Suberoyl bis-hydroxamic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22; S24/25

Suberoyl bis-hydroxamic acid Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Suberoyl bis-hydroxamic acid Production Method

Suberoyl bis-hydroxamic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:38937-66-5)Suberoyl bis-hydroxamic acid
Order Number:A924540
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:40
Price ($):156.0/504.0
Email:sales@amadischem.com

Additional information on Suberoyl bis-hydroxamic acid

Comprehensive Overview of Suberoyl bis-hydroxamic acid (CAS No. 38937-66-5): Properties, Applications, and Research Insights

Suberoyl bis-hydroxamic acid (SBHA), with the CAS number 38937-66-5, is a synthetic hydroxamic acid derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound is characterized by its unique molecular structure, featuring two hydroxamic acid groups linked by a suberoyl spacer. Its histone deacetylase (HDAC) inhibitory activity has made it a focal point in studies targeting epigenetic regulation, cancer therapy, and inflammatory diseases.

The growing interest in epigenetic modulators and HDAC inhibitors has propelled Suberoyl bis-hydroxamic acid into the spotlight. Researchers and biotech companies frequently search for terms like "SBHA mechanism of action", "HDAC inhibitor applications", and "Suberoyl bis-hydroxamic acid solubility", reflecting its relevance in modern drug discovery. Unlike other HDAC inhibitors, SBHA exhibits a balanced potency and selectivity profile, making it a versatile tool for in vitro and in vivo studies.

One of the most discussed applications of Suberoyl bis-hydroxamic acid is its role in cancer research. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines by modulating acetylation levels of histones and non-histone proteins. Keywords such as "SBHA anti-tumor effects" and "epigenetic therapy for cancer" are frequently associated with this compound, aligning with the current trend of personalized medicine and targeted therapies.

Beyond oncology, Suberoyl bis-hydroxamic acid has shown promise in neurodegenerative disease research. Its HDAC inhibitory properties may help mitigate neuroinflammation and promote neuronal survival, addressing search queries like "SBHA and Alzheimer’s disease" or "HDAC inhibitors for Parkinson’s". This dual applicability in cancer and neurology underscores its interdisciplinary importance.

From a technical perspective, the chemical stability and solubility of CAS 38937-66-5 are critical for experimental reproducibility. Researchers often seek information on "SBHA storage conditions" or "Suberoyl bis-hydroxamic acid solvent compatibility", highlighting the need for precise handling protocols. The compound is typically soluble in dimethyl sulfoxide (DMSO) and exhibits stability at -20°C, though prolonged exposure to light or moisture should be avoided.

In the context of drug development, Suberoyl bis-hydroxamic acid serves as a reference compound for benchmarking new HDAC inhibitors. Its well-documented pharmacokinetics and pharmacodynamics make it a valuable comparator in studies tagged with keywords like "HDAC inhibitor structure-activity relationship" or "SBHA analogs". This aligns with the industry’s push toward rational drug design and computational modeling.

Environmental and sustainability considerations are also emerging as hot topics in chemical research. While Suberoyl bis-hydroxamic acid is primarily used in controlled laboratory settings, queries such as "green synthesis of hydroxamic acids" or "biodegradability of SBHA" reflect a broader shift toward eco-friendly chemistry. Researchers are exploring catalytic methods to reduce waste in its synthesis, addressing both scientific and regulatory demands.

In summary, Suberoyl bis-hydroxamic acid (38937-66-5) represents a multifaceted tool for advancing biomedical research. Its applications span from epigenetics to therapeutic development, driven by its robust HDAC inhibitory effects. As search trends evolve toward "precision medicine" and "small molecule therapeutics", SBHA continues to offer a compelling case study in translational science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:38937-66-5)Suberoyl bis-hydroxamic acid
A924540
Purity:99%/99%
Quantity:5g/25g
Price ($):156.0/504.0
Email